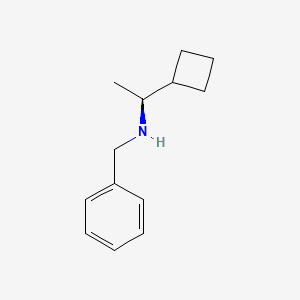
(S)-N-benzyl-1-cyclobutylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-benzyl-1-cyclobutylethanamine is a chiral amine compound characterized by its unique cyclobutyl and benzyl groups attached to an ethanamine backbone. This compound is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-benzyl-1-cyclobutylethanamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclobutylcarboxylic acid and benzylamine.
Formation of Intermediate: Cyclobutylcarboxylic acid is first converted to cyclobutylcarboxamide through a reaction with thionyl chloride, followed by treatment with ammonia.
Reduction: The cyclobutylcarboxamide is then reduced to cyclobutylmethylamine using lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture of cyclobutylmethylamine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.
Final Step: The resolved (S)-cyclobutylmethylamine is then reacted with benzyl chloride in the presence of a base like sodium hydride (NaH) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated chiral resolution systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(S)-N-benzyl-1-cyclobutylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the benzyl group to a methyl group.
Substitution: Nucleophilic substitution reactions with alkyl halides can introduce different alkyl groups to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of N-methyl-1-cyclobutylethanamine.
Substitution: Formation of N-alkyl derivatives of the original compound.
科学研究应用
(S)-N-benzyl-1-cyclobutylethanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral catalysts.
Biology: Studied for its potential role in modulating biological pathways and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and materials science.
作用机制
The mechanism of action of (S)-N-benzyl-1-cyclobutylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors, modulating their activity. The benzyl group may enhance its binding affinity, while the cyclobutyl group provides steric hindrance, influencing the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
®-N-benzyl-1-cyclobutylethanamine: The enantiomer of the compound, which may have different biological activities.
N-benzyl-1-cyclopropylethanamine: A similar compound with a cyclopropyl group instead of a cyclobutyl group.
N-benzyl-1-cyclopentylethanamine: A similar compound with a cyclopentyl group instead of a cyclobutyl group.
Uniqueness
(S)-N-benzyl-1-cyclobutylethanamine is unique due to its specific chiral configuration and the presence of both benzyl and cyclobutyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC 名称 |
(1S)-N-benzyl-1-cyclobutylethanamine |
InChI |
InChI=1S/C13H19N/c1-11(13-8-5-9-13)14-10-12-6-3-2-4-7-12/h2-4,6-7,11,13-14H,5,8-10H2,1H3/t11-/m0/s1 |
InChI 键 |
VSIGGXVZUYOVCJ-NSHDSACASA-N |
手性 SMILES |
C[C@@H](C1CCC1)NCC2=CC=CC=C2 |
规范 SMILES |
CC(C1CCC1)NCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


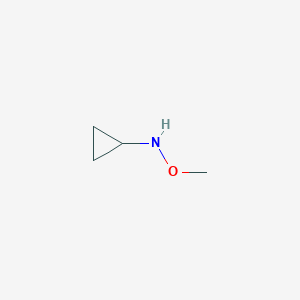
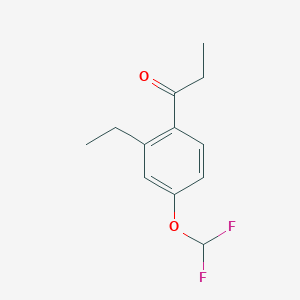
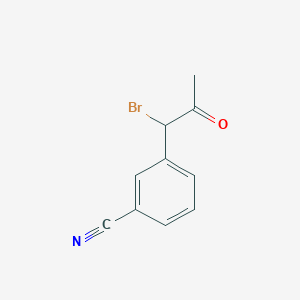
![4,7-Bis(5-bromothiophen-2-yl)-5,6-dinitrobenzo[c][1,2,5]thiadiazole](/img/structure/B14053803.png)
![4-[4-(1,1-Dimethylethyl)phenyl]-2,3-dihydro-2-methyl-1H-inden-1-one](/img/structure/B14053811.png)
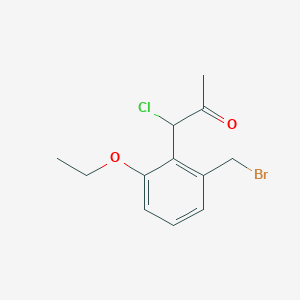
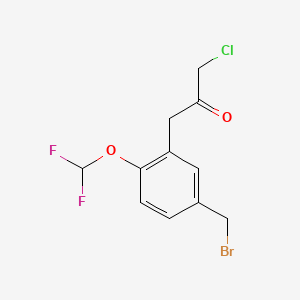
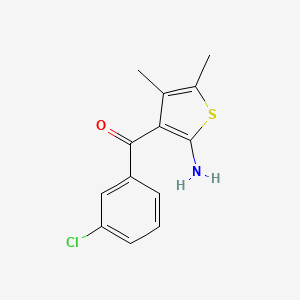

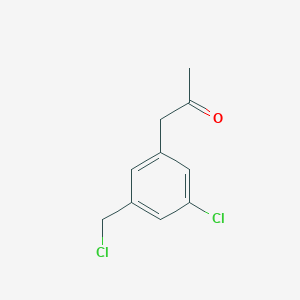
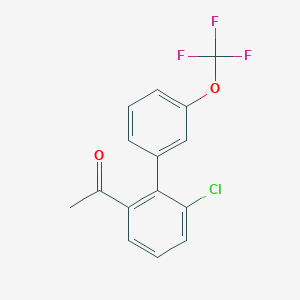
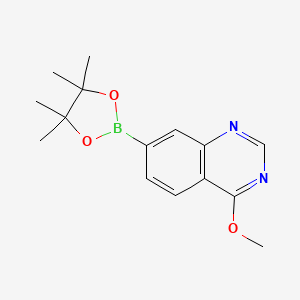
![tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate](/img/structure/B14053868.png)

